Core Fragment Identification and Hit Validation Status in SHP2 Allosteric Pocket
3-Phenyl-1H-pyrrolo[3,2-b]pyridine is differentiated from commercially available but non-validated pyrrolopyridine fragments by its confirmed binding to the SHP2 tunnel site [1]. It is one of 88 validated fragments from a high-concentration screen of 1,660 compounds, representing a stringent 5.3% hit rate [2]. In contrast to the vast majority of chemical matter that showed no binding, this molecule is a 'Subject of Investigation' in PDB entry 8S0I, resolved at 1.93 Å, and demonstrates an occupancy of 2 molecules in the asymmetric unit. While specific IC50 or KD values for this exact fragment were not reported in the primary literature, its status as a confirmed, structure-enabled hit is a distinct qualitative advantage over unvalidated, structurally similar scaffolds.
| Evidence Dimension | Fragment Hit Validation Status |
|---|---|
| Target Compound Data | Confirmed hit; co-crystallized in SHP2 (PDB 8S0I); resolved at 1.93 Å |
| Comparator Or Baseline | 92.7% of screened fragments (non-hits) |
| Quantified Difference | Belongs to the 5.3% validated hit fraction |
| Conditions | Fragment-based screen using X-ray crystallography and NMR against full-length SHP2 protein. |
Why This Matters
For procurement, this validates the compound as a functional, biologically relevant tool, not just a theoretical structure, directly saving the cost and time of a primary screen.
- [1] RCSB PDB Entry 8S0I. A fragment-based inhibitor of SHP2. Accessed 2026-05-03. View Source
- [2] Domainex. Medicinal Chemistry in Review: First Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain Containing Protein Tyrosine Phosphatase-2, 2024. View Source
